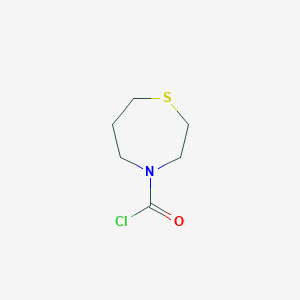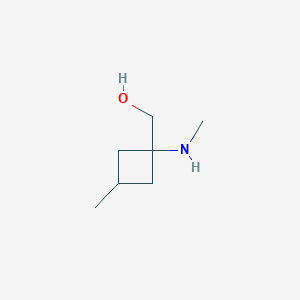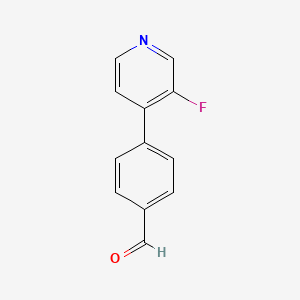![molecular formula C7H7N3O B13326976 5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)
5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a compound that belongs to the class of pyrrolopyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which makes it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one can be achieved through various synthetic routes. One common method involves the treatment of ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives with ammonia to afford the corresponding 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to the target compound . The reaction conditions typically involve refluxing in butanol, heating with aqueous hydrochloric acid in dioxane, or using basic conditions such as potassium carbonate in methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of various substituted pyrrolopyrimidines .
科学研究应用
5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of 5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one involves its selective inhibition of CDK2. CDK2 is a serine/threonine kinase that regulates cell cycle progression by binding to specific cyclins. By inhibiting CDK2, the compound can halt cell division, making it a promising candidate for cancer therapy . The molecular targets and pathways involved include the CDK2-cyclin complex and downstream signaling pathways that control cell proliferation .
相似化合物的比较
Similar Compounds
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound shares the same core structure but lacks the methyl group at the 5-position.
2-Substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: These compounds have various substituents at the 2-position, which can alter their biological activity.
Uniqueness
The uniqueness of 5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one lies in its selective inhibition of CDK2, which is not commonly observed in other similar compounds. This selectivity makes it a valuable candidate for targeted cancer therapy .
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-4-5-2-8-3-9-6(5)10-7(4)11/h2-4H,1H3,(H,8,9,10,11) |
InChI 键 |
CJOFHORAGAOJEB-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CN=CN=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


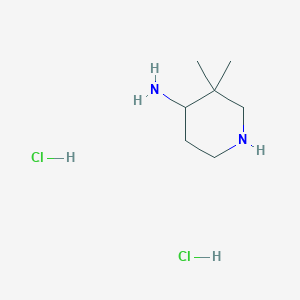
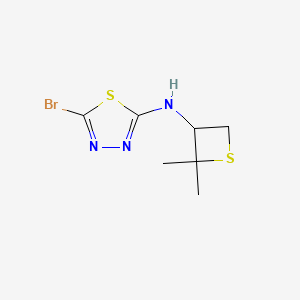


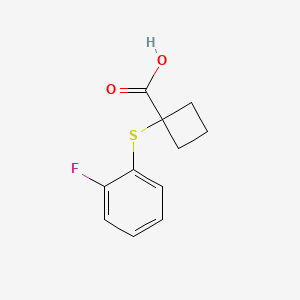


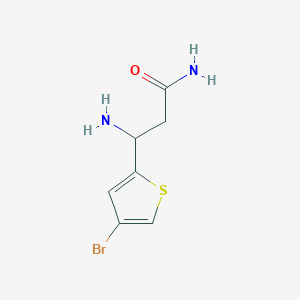
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
